![molecular formula C9H13N3 B15273263 1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)
1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8,10-Triazatricyclo[7300,3,7]dodeca-9,11-diene is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
The synthesis of 1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the methylation of 2,5-diaryl-3,3,4,4-tetracyanopyrrolidines with diazomethane in dioxane has been reported to yield similar tricyclic structures . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which 1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms.
Comparación Con Compuestos Similares
1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene can be compared with similar compounds such as:
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene: This compound has a similar tricyclic structure but differs in its methyl group substitution.
2,12-Diaryl-4-(arylmethyleneamino)-8-methyl-5,6,10,11,11-pentacyano-1,3,8-triazatricyclo[7,3,0,0 3,7]dodeca-4,6,9-trienes: Another structurally related compound with different functional groups. The uniqueness of this compound lies in its specific tricyclic framework and the potential for diverse chemical reactivity.
Propiedades
Fórmula molecular |
C9H13N3 |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1,8,10-triazatricyclo[7.3.0.03,7]dodeca-9,11-diene |
InChI |
InChI=1S/C9H13N3/c1-2-7-6-12-5-4-10-9(12)11-8(7)3-1/h4-5,7-8H,1-3,6H2,(H,10,11) |
Clave InChI |
TXOYCKWBCYRZOF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN3C=CN=C3NC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


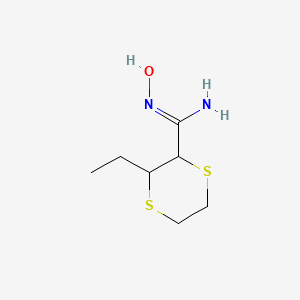

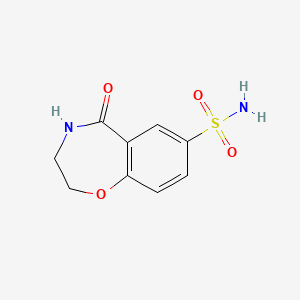
![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
![5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15273196.png)
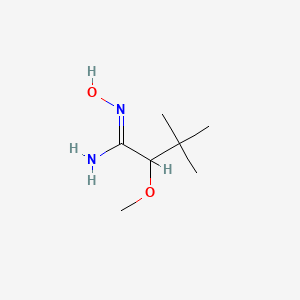
amine](/img/structure/B15273204.png)
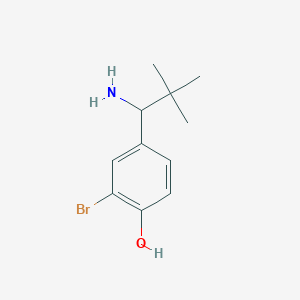
amine](/img/structure/B15273221.png)
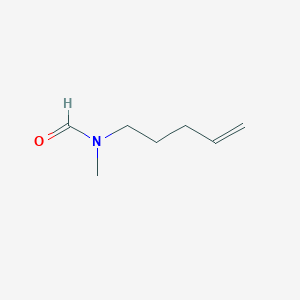
![3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)

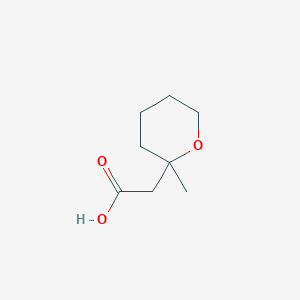
![N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B15273255.png)
